molecular formula C15H25N5O2 B6792883 4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one

4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one

Cat. No.: B6792883
M. Wt: 307.39 g/mol
InChI Key: SJJITSKBHAQYLE-UHFFFAOYSA-N
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Description

4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one is a complex organic compound featuring a triazole ring, pyrrolidine rings, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine intermediates, followed by the formation of the triazole ring. Common reagents include methylating agents, oxidizing agents, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

    Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole, exhibit similar chemical properties and reactivity.

Uniqueness

4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-12-13(18-7-3-4-8-18)5-9-19(12)14(21)6-10-20-15(22)17(2)11-16-20/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJITSKBHAQYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)CCN2C(=O)N(C=N2)C)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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